N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole moiety and an isoxazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Construction of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize recyclable heterogeneous catalysts to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of sensors for detecting heavy metal ions.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to induce cell cycle arrest and apoptosis by modulating microtubule assembly and inhibiting tubulin polymerization . This leads to mitotic blockade and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)methylene-4-methyl-benzenesulfonohydrazide: Used for detecting carcinogenic lead.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for antitumor activities.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-5-methylisoxazole-4-carboxamide stands out due to its unique combination of a benzo[d][1,3]dioxole moiety and an isoxazole ring, which imparts distinct chemical and biological properties. Its ability to induce apoptosis and cell cycle arrest in cancer cells highlights its potential as a therapeutic agent .
Biological Activity
N-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that combines a benzodioxole moiety with an oxazole ring. This unique structure has garnered interest in the field of medicinal chemistry, particularly for its potential anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H10N2O4 . The compound features a distinctive benzodioxole structure that is known for its bioactive properties.
Property | Value |
---|---|
Molecular Formula | C12H10N2O4 |
IUPAC Name | This compound |
CAS Number | 61643-33-2 |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Similar compounds have demonstrated the following mechanisms:
- Cell Cycle Arrest : Many benzodioxole derivatives cause cell cycle arrest at the S phase, preventing DNA replication and leading to cell death .
- Apoptosis Induction : The compound has been shown to increase early and late apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .
- Microtubule Dynamics : Related compounds modulate microtubule assembly, which can disrupt mitotic spindle formation during cell division .
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes findings from various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 15.0 | Induces apoptosis and inhibits DNA synthesis |
C6 (Rat Glioma) | 12.0 | Disrupts mitochondrial membrane potential |
NIH/3T3 (Normal Cells) | >100 | Low toxicity compared to cancer cells |
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of benzodioxole derivatives on A549 human lung adenocarcinoma cells, it was found that the compound increased early apoptosis rates significantly while maintaining low toxicity towards normal NIH/3T3 fibroblast cells . This selectivity highlights its potential therapeutic application in targeting cancer without harming healthy tissues.
Study 2: Structure–Activity Relationship
A structure–activity relationship (SAR) analysis indicated that modifications to the benzodioxole moiety could enhance anticancer activity. For instance, the introduction of electron-donating groups on the phenyl ring improved lipophilicity and consequently increased cytotoxicity against A549 and C6 cells .
Properties
CAS No. |
61643-33-2 |
---|---|
Molecular Formula |
C12H10N2O4 |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C12H10N2O4/c1-7-9(5-13-18-7)12(15)14-8-2-3-10-11(4-8)17-6-16-10/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
HHEMKQQXMOSUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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